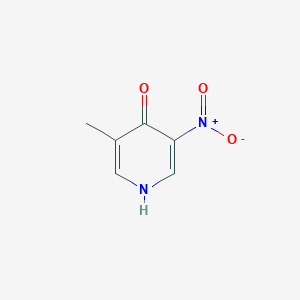![molecular formula C12H18N2O B3066705 2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol CAS No. 86789-63-1](/img/structure/B3066705.png)
2-(3,4,5,6-Tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanol
Vue d'ensemble
Description
2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol is a complex organic compound with a unique structure that includes a bipyridine core and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol typically involves the reaction of bipyridine derivatives with ethanol under specific conditions. One common method involves the reduction of a bipyridine precursor followed by the introduction of the ethanol group through a nucleophilic substitution reaction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of bipyridine derivatives in the presence of ethanol. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bipyridine core can be further reduced to form more saturated derivatives.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: More saturated bipyridine derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, influencing various biochemical processes. The ethanol group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4,5,6-Tetrahydro-2H-[1,2’]bipyridinyl-1-yl)-ethanol
- 2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-methanol
- 2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-propanol
Uniqueness
2-(3,4,5,6-Tetrahydro-2H-[2,3’]bipyridinyl-1-yl)-ethanol is unique due to its specific bipyridine core and ethanol group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(2-pyridin-3-ylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-9-8-14-7-2-1-5-12(14)11-4-3-6-13-10-11/h3-4,6,10,12,15H,1-2,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQAULQBUDUAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395697 | |
| Record name | 2-[2-(Pyridin-3-yl)piperidin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86789-63-1 | |
| Record name | 2-[2-(Pyridin-3-yl)piperidin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















